![molecular formula C20H18N2O5 B3555744 4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate](/img/structure/B3555744.png)
4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate
Overview
Description
4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate, also known as PBA, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of benzoxazinones and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate is not fully understood, but it has been suggested that it works by inhibiting the activity of the endoplasmic reticulum (ER) stress response pathway. The ER stress response pathway is a cellular pathway that is activated in response to various stressors such as protein misfolding, oxidative stress, and hypoxia. This compound has been shown to inhibit the activation of this pathway, which can lead to the reduction of inflammation and apoptosis.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have anti-diabetic effects by improving insulin sensitivity and glucose uptake.
Advantages and Limitations for Lab Experiments
4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. This compound is also stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is that it can be toxic at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for the study of 4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its scientific research applications. It has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has several advantages for lab experiments, but also has limitations. Future research directions include investigating its potential as a therapeutic agent for various diseases and studying its mechanism of action in more detail.
Scientific Research Applications
4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate has been found to have various scientific research applications. It has been extensively studied for its potential as a therapeutic agent for various diseases such as diabetes, cancer, and neurodegenerative disorders. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been used as a tool in chemical biology research to study protein folding and misfolding.
properties
IUPAC Name |
[4-oxo-2-[4-(propanoylamino)phenyl]-3,1-benzoxazin-6-yl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-17(23)21-13-7-5-12(6-8-13)19-22-16-10-9-14(26-18(24)4-2)11-15(16)20(25)27-19/h5-11H,3-4H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUMGNCBOFGMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)CC)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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